molecular formula C17H24N2O3 B7062812 N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide

Cat. No.: B7062812
M. Wt: 304.4 g/mol
InChI Key: LLDFWFAMLGILKQ-MRXNPFEDSA-N
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Description

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a phenylacetyl group

Properties

IUPAC Name

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-15(20)18-14-9-11-19(12-10-14)17(21)16(22-2)13-7-5-4-6-8-13/h4-8,14,16H,3,9-12H2,1-2H3,(H,18,20)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDFWFAMLGILKQ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1CCN(CC1)C(=O)[C@@H](C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The methoxy group and phenylacetyl group are then introduced through subsequent reactions, such as nucleophilic substitution and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and molecules with methoxy and phenylacetyl groups. Examples include:

  • 2-Pyrrolidin-2-ylpyridine
  • 2-Methyltetrahydrofuran
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

N-[1-[(2R)-2-methoxy-2-phenylacetyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

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